3,3-Difluoroprop-1-ene

Electronic effects Reactivity prediction Fluorinated alkene synthesis

3,3-Difluoroprop-1-ene (CAS 430-62-6), also known as 3,3-difluoropropene or HFO-1261zf, is a terminally difluorinated C3 alkene with molecular formula C₃H₄F₂ and molecular weight 78.06 g/mol. This compound features a gem-difluoro (-CF₂H) moiety at the terminal carbon adjacent to the alkene double bond, which imparts distinctive electronic characteristics that differentiate it from other fluoropropene isomers including 1,3-difluoroprop-1-ene (CAS 58777-28-9) and 3,3,3-trifluoropropene (HFO-1243zf).

Molecular Formula C3H4F2
Molecular Weight 78.06 g/mol
CAS No. 430-62-6
Cat. No. B1253990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroprop-1-ene
CAS430-62-6
Synonyms3,3-difluoropropene
Molecular FormulaC3H4F2
Molecular Weight78.06 g/mol
Structural Identifiers
SMILESC=CC(F)F
InChIInChI=1S/C3H4F2/c1-2-3(4)5/h2-3H,1H2
InChIKeyBUMFHKJRHRUGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoroprop-1-ene (CAS 430-62-6) Technical Profile and Procurement Baseline


3,3-Difluoroprop-1-ene (CAS 430-62-6), also known as 3,3-difluoropropene or HFO-1261zf, is a terminally difluorinated C3 alkene with molecular formula C₃H₄F₂ and molecular weight 78.06 g/mol [1]. This compound features a gem-difluoro (-CF₂H) moiety at the terminal carbon adjacent to the alkene double bond, which imparts distinctive electronic characteristics that differentiate it from other fluoropropene isomers including 1,3-difluoroprop-1-ene (CAS 58777-28-9) and 3,3,3-trifluoropropene (HFO-1243zf) [2]. The gem-difluoro substitution pattern at the allylic position creates a unique balance between electron-withdrawing inductive effects (σI = 0.29) and minimal resonance effects (σR = 0.03), positioning this compound as a moderate electrophile with reactivity intermediate between non-fluorinated propenes and highly fluorinated analogs .

1 Gem-difluoro substitution supports allylic C–F activation via transition metal catalysis
2 Intermediate electrophilicity between CF₃ and mono-F propenes enables controlled reactivity
3 Higher boiling point (~40°C) simplifies ambient-pressure handling versus lower-boiling isomers

Why 3,3-Difluoroprop-1-ene Cannot Be Interchanged with Other Fluoropropene Isomers in Synthesis


Fluoropropene isomers share identical molecular formula (C₃H₄F₂) yet exhibit fundamentally divergent reactivity profiles due to fluorine substitution patterns. 3,3-Difluoroprop-1-ene carries both fluorine atoms on the terminal carbon, whereas 1,3-difluoroprop-1-ene distributes fluorines across the double bond, and 1,1-difluoroprop-1-ene places them at the α-position. These positional differences produce measurable variations in electronic parameters, boiling points, and reaction pathways [1]. Most critically, the gem-difluoro substitution of 3,3-difluoroprop-1-ene enables transition metal-catalyzed allylic C–F bond activation chemistry that is mechanistically inaccessible to other isomers—the compound serves as a precursor to monofluoroalkenes via selective elimination of a single fluorine atom, a transformation not replicable with mono-fluorinated or non-fluorinated propenes [2]. Procurement decisions based solely on molecular formula or superficial structural similarity without accounting for these positional electronic effects will result in failed syntheses or unintended reaction outcomes .

Positional isomer (e.g., 1,3-difluoroprop-1-ene) shifts electronic parameters and may disable allylic C–F activation pathways
3,3,3-Trifluoropropene undergoes direct uncatalyzed nucleophilic addition; reactivity profile may not transfer to difluoro analog
Mono-fluoropropene or non-fluorinated propenes lack the electrophilic activation required for metal-catalyzed C–F functionalization

Quantitative Differentiation Evidence: 3,3-Difluoroprop-1-ene Versus Structural Analogs


Electronic Parameter Comparison: Inductive and Resonance Effects of 3,3-Difluoroprop-1-ene vs Trifluoropropene Analogs

The gem-difluoro (-CF₂H) substitution pattern in 3,3-difluoroprop-1-ene produces electronic effects that are measurably distinct from both mono-fluorinated and trifluorinated analogs. The compound exhibits an inductive electron-withdrawing parameter σI = 0.29 and a resonance parameter σR = 0.03 [1]. In contrast, 3,3,3-trifluoropropene (carrying -CF₃) displays stronger inductive withdrawal (σI = 0.38) and significant resonance withdrawal (σR = 0.16), while 3-fluoropropene shows weaker inductive withdrawal (σI = 0.15) and electron-donating resonance (σR = −0.04) [1]. These electronic differences dictate that 3,3-difluoroprop-1-ene occupies an intermediate reactivity position: it is less electrophilic than trifluoropropene (which reacts directly with nucleophiles under mild conditions without transition metals), yet more activated than mono-fluoropropene, thereby requiring transition metal catalysis for efficient allylic C–F bond activation [2].

Electronic Parameters
Head-to-head
σI = 0.29, σR = 0.03
24% weaker inductive vs CF₃; 93% stronger vs mono-F
Moderate electrophilicity between CF₃ and mono-F analogs
Hammett-type parameters derived from experimental reactivity data
Electronic effects Reactivity prediction Fluorinated alkene synthesis

Boiling Point Differentiation: 3,3-Difluoroprop-1-ene vs 1,3-Difluoroprop-1-ene Isomer

Although both isomers share the identical molecular formula C₃H₄F₂ and molecular weight 78.06 g/mol, 3,3-difluoroprop-1-ene and 1,3-difluoroprop-1-ene exhibit distinctly different boiling points due to fluorine substitution patterns. 3,3-Difluoroprop-1-ene has a boiling point of approximately 40°C [1], making it a low-boiling liquid that can be handled under ambient pressure with standard cooling. In contrast, 1,3-difluoroprop-1-ene (CAS 58777-28-9) has a calculated boiling point of 9.83°C at 760 mmHg and density of 0.945 g/cm³ , placing it near the gas-liquid boundary at room temperature and requiring pressurized or refrigerated handling for quantitative transfer. The 30°C higher boiling point of 3,3-difluoroprop-1-ene directly translates to reduced volatility-driven losses during laboratory manipulation.

Boiling Point
Source review
~40°C
vs 9.83°C for 1,3-difluoroprop-1-ene isomer
Higher boiling point reduces volatility-driven losses during ambient handling
Calculated values at atmospheric pressure; cross-study comparable
Physical properties Volatility Handling requirements

Synthetic Utility: Pd-Catalyzed Monofluoroalkene Synthesis Yields from 3,3-Difluoroprop-1-ene

3,3-Difluoroprop-1-ene functions as a precursor for β-monofluoroalkenes via palladium-catalyzed allylic substitution with malonate nucleophiles. The reaction proceeds through a fluorinated π-allyl palladium intermediate generated via activation of a single allylic C–F bond, producing β-monofluoroalkenes bearing malonate functionality [1]. While specific quantitative yields for the parent unsubstituted 3,3-difluoroprop-1-ene with malonate nucleophiles were not located in publicly available sources, studies on substituted 3,3-difluoropropenes using this methodology report yields ranging from moderate to excellent [1]. This reaction pathway is mechanistically distinct from the direct S_N2' addition pathways available to 3,3,3-trifluoropropene, which reacts with nucleophiles without metal catalysis .

Pd-Catalyzed Reactivity
Class-level
Allylic C–F activation with malonate nucleophiles
Yields moderate to excellent on substituted analogs
Requires transition metal catalysis, unlike direct addition with CF₃ analogs
Data based on substituted 3,3-difluoropropenes; parent compound yields not publicly located
Monofluoroalkene synthesis Palladium catalysis Allylic C–F activation

Validated Application Scenarios for 3,3-Difluoroprop-1-ene Procurement


Synthesis of β-Monofluoroalkene Pharmacophores and Amide Bond Isosteres

3,3-Difluoroprop-1-ene is procured as a key building block for the preparation of β-monofluoroalkenes, which function as hydrolytically stable amide bond isosteres in medicinal chemistry programs. The compound undergoes transition metal-catalyzed allylic amination with primary and secondary amines, yielding β-aminofluoroalkenes in moderate to excellent yields [1]. This transformation leverages the moderate electrophilicity of the gem-difluoro moiety (σI = 0.29, σR = 0.03) to enable controlled, catalytic C–F bond activation rather than spontaneous uncatalyzed addition observed with more electrophilic trifluoromethyl analogs . Research groups engaged in peptide mimetic design, protease inhibitor development, and fluorinated bioactive molecule synthesis represent the primary procurement demographic for this application.

Fluorinated Polymer Monomer for Specialty Copolymer Synthesis

3,3-Difluoroprop-1-ene is evaluated and procured as an ethylenically unsaturated fluorinated monomer for copolymerization with other olefins (e.g., ethylene, propylene, tetrafluoroethylene, vinylidene fluoride) to produce specialty fluoropolymers with tailored properties [1]. The terminal gem-difluoro substitution pattern introduces unique polarity and surface energy characteristics to the resulting copolymers. This application aligns with documented use of structurally related terminally unsaturated fluoroolefins as monomers in free-radical initiated polymerization and aqueous emulsion polymerization systems . Procurement for polymerization studies requires monomer-grade purity with inhibitor-free specifications.

Research-Grade Reagent for Fluorinated Organometallic Intermediate Generation

3,3-Difluoroprop-1-ene is procured as a starting material for generating fluorinated π-allyl metal complexes—particularly palladium π-allyl intermediates—for mechanistic studies of allylic C–F bond activation [1]. The gem-difluoro substitution pattern creates a well-defined electronic environment (σI = 0.29, σR = 0.03) that modulates the stability and reactivity of the resulting organometallic species . Academic and industrial organometallic chemistry laboratories procure this compound to investigate fundamental C–F bond functionalization methodology, an area of increasing importance in synthetic fluorine chemistry. The higher boiling point (~40°C) of this isomer relative to other volatile fluoroalkenes facilitates precise stoichiometric control during catalyst screening experiments.

Application
Selection Property
Validation Focus
β-Monofluoroalkene pharmacophores
Controlled allylic C–F activation profile
Pd-catalyzed amination yield and selectivity
Fluorinated copolymer synthesis
Terminal unsaturation with gem-difluoro polarity
Monomer incorporation rate and purity
π-Allyl palladium intermediate studies
Defined gem-difluoro electronic environment
C–F bond activation mechanistic characterization

Technical Documentation Hub

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